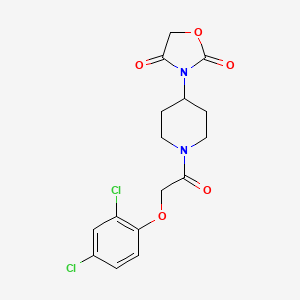

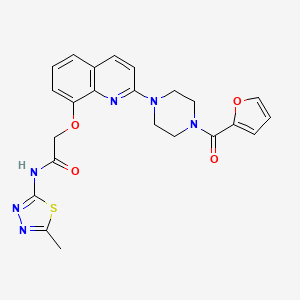

3-(1-(2-(2,4-Dichlorophenoxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-(2-(2,4-Dichlorophenoxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCPA-oxazolidine and is synthesized through a multi-step process.

Aplicaciones Científicas De Investigación

Environmental Remediation

2,4-D is used in environmental remediation, specifically in the degradation of organic pollutants in wastewater . Advanced oxidation processes (AOPs) are used to degrade this organic compound, with ozonation showing high efficiency . However, these processes can be energy-intensive and costly .

Photocatalysis

Photocatalysis is another method used for the degradation of 2,4-D . In one study, a CeO2–Bi2O3 mixed metal oxide photocatalyst was used under visible light irradiation, achieving 91% degradation of the 2,4-D herbicide in 780 minutes . This method is promising for the treatment of toxic effluents .

Anti-Inflammatory Agents

2,4-D and its derivatives are promising anti-inflammatory agents . They are capable of selectively inhibiting the COX-2 enzyme, which plays a key role in inflammation and pain .

Herbicides

2,4-D is one of the most widely used herbicides . It has been applied in agriculture to control weeds in crops such as wheat and maize .

Research into New Derivatives

There is ongoing research into new derivatives of 2,4-D . These studies aim to develop new compounds with improved properties, such as increased efficacy or reduced toxicity .

Study of Endocrine Disruptors

2,4-D is used as a model pollutant in studies of endocrine disruptors . These are chemicals that can interfere with the body’s endocrine system, causing adverse developmental, reproductive, neurological, and immune effects .

Mecanismo De Acción

Target of Action

Piperidine derivatives, a class to which this compound belongs, have been found to be involved in a wide range of pharmacological activities . For instance, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of Action

It’s known that piperidine derivatives can interact with their targets in various ways, leading to different biochemical changes .

Biochemical Pathways

Piperidine derivatives have been found to impact several signaling pathways, particularly when they act as kinase inhibitors .

Result of Action

Some piperidine derivatives have shown antiproliferative and antimigratory properties on certain cell lines .

Propiedades

IUPAC Name |

3-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O5/c17-10-1-2-13(12(18)7-10)24-8-14(21)19-5-3-11(4-6-19)20-15(22)9-25-16(20)23/h1-2,7,11H,3-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHQKBRPXMPUQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2526008.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2526009.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2526010.png)

![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2526019.png)

![Bicyclo[2.2.1]heptane-1-carboxamide, 4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B2526027.png)